molecular formula C22H25N3O B2799344 (3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide CAS No. 2309598-00-1

(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide

Cat. No. B2799344
CAS RN: 2309598-00-1
M. Wt: 347.462
InChI Key: YALOSKFYKSYPGV-UHFFFAOYSA-N
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Description

The compound “(3r,5r,7r)-N-([3,3’-bipyridin]-5-ylmethyl)adamantane-1-carboxamide” is a derivative of adamantane, which is a type of diamondoid and the simplest unit of the diamond crystal lattice . Adamantane derivatives have been studied for their potential applications in various fields, including medicinal chemistry.


Molecular Structure Analysis

Adamantane is a cage-like molecule composed of three cyclohexane rings arranged in the “armchair” conformation . The “(3r,5r,7r)-N-([3,3’-bipyridin]-5-ylmethyl)adamantane-1-carboxamide” likely has additional functional groups attached to the adamantane core, but without a specific structure, it’s hard to provide a detailed analysis.


Chemical Reactions Analysis

Adamantane and its derivatives can undergo a variety of chemical reactions, including substitution, addition, and elimination reactions . The specific reactions that “(3r,5r,7r)-N-([3,3’-bipyridin]-5-ylmethyl)adamantane-1-carboxamide” can undergo would depend on its exact structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely depending on their structure . Some general properties of adamantane itself include a density of 1.0±0.1 g/cm³, a boiling point of 317.2±9.0 °C at 760 mmHg, and a flash point of 141.2±9.1 °C .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

The compound , characterized by its adamantane structure, is a subject of various synthesis techniques and investigations into its chemical properties. Notably, adamantane derivatives, including carboxamides and amines, have been synthesized through reactions involving adamantane-1-carboxylic acid and various amines, showcasing the versatility and reactivity of the adamantane moiety. These studies offer insights into the catalytic synthesis of N-aryl(benzyl)adamantane-1-carboxamides, highlighting efficient methods to obtain these compounds, which could be related to the synthesis of the specified compound (Shishkin et al., 2020).

Application in Catalysis

Research into adamantane derivatives also explores their application in catalysis, such as in the synthesis of diiron(III) complexes. These complexes, featuring adamantane-based ligands, have been studied for their potential in selective hydroxylation of alkanes. This suggests the broader applicability of adamantane derivatives, including the specified carboxamide, in catalytic processes, potentially offering a route to environmentally friendly chemical reactions (Sankaralingam & Palaniandavar, 2014).

Supramolecular Chemistry

In the realm of supramolecular chemistry, adamantane derivatives are noteworthy for their ability to form complex structures. For instance, the synthesis of metallodendrimers with adamantane termini showcases the utility of adamantane in constructing sophisticated molecular architectures. Such structures can interact with β-cyclodextrin, highlighting the potential of adamantane derivatives, including the target compound, in forming host-guest complexes (Newkome et al., 2004). This aspect of adamantane chemistry could lead to applications in drug delivery systems, where the complexation with cyclodextrins can improve the solubility and bioavailability of hydrophobic drugs.

Mechanism of Action

The mechanism of action of adamantane derivatives can vary widely depending on their structure and the target they interact with. Without more specific information, it’s difficult to provide a detailed mechanism of action for this compound.

properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-21(22-8-15-4-16(9-22)6-17(5-15)10-22)25-12-18-7-20(14-24-11-18)19-2-1-3-23-13-19/h1-3,7,11,13-17H,4-6,8-10,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALOSKFYKSYPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=CN=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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